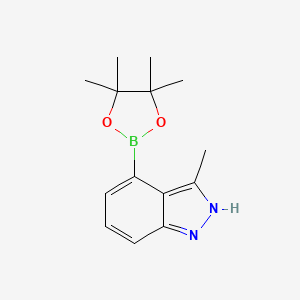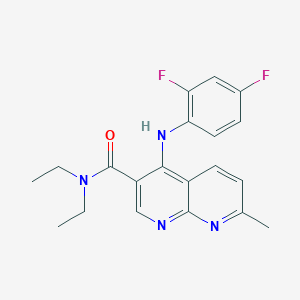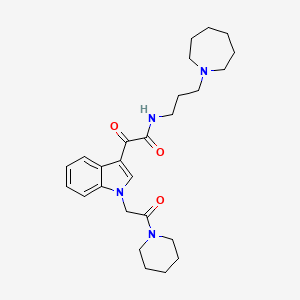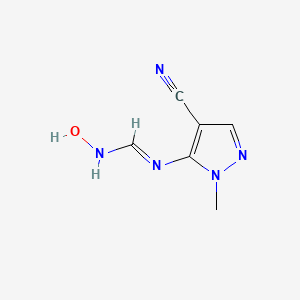
3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial building block in various chemical reactions, especially in the field of medicinal chemistry and material science .
作用機序
Target of Action
Boronic acid pinacol esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The compound acts as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its organoboron group to a metal catalyst, typically palladium . This process is followed by oxidative addition, where the palladium catalyst forms a new bond with an electrophilic organic group .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific biochemical pathways affected by this compound would depend on the other reactants involved in the cross-coupling reaction.
Pharmacokinetics
It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved. The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group . Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable metal catalyst, typically palladium .
生化学分析
Biochemical Properties
It is known that boronic esters, such as this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It is known that boronic esters can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures
Temporal Effects in Laboratory Settings
It is known that boronic esters are usually bench stable, easy to purify, and often even commercially available . These features make them attractive for chemical transformations in laboratory settings.
Metabolic Pathways
It is known that the boron moiety in boronic esters can be converted into a broad range of functional groups . These transformations could potentially affect metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 3-methyl-1H-indazole with boronic acid pinacol ester. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of boronic acid pinacol ester under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding boronic acid.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boronic acid.
Substitution: Formation of biaryl compounds.
科学的研究の応用
3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility:
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER stands out due to its specific structural features, which confer unique reactivity patterns. Its indazole core provides additional stability and electronic properties that are not present in simpler boronic esters . This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high precision and selectivity .
特性
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCUANLWOYIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)

![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)





![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)


![N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)

